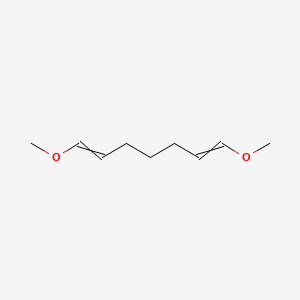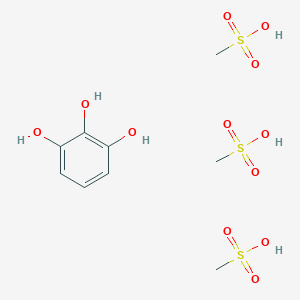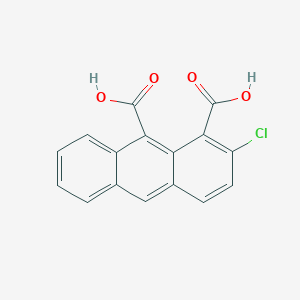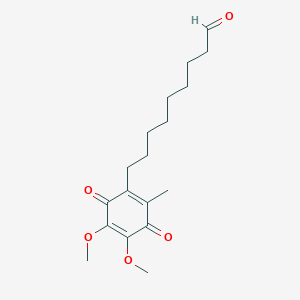
3-(Phenylsulfanyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfanyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a phenylsulfanyl group at the third position and carbonyl groups at the second and fifth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)-1H-pyrrole-2,5-dione typically involves the reaction of maleimide with thiophenol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol attacks the maleimide, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Types of Reactions:
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrole ring can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrrole ring.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Phenylsulfanyl)-1H-pyrrole-2,5-dione is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Phenylsulfanyl)-1H-pyrrole-2,5-dione and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The phenylsulfanyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carbonyl groups can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways:
Proteins: Enzymes and receptors involved in various biological pathways.
Nucleic Acids: Potential interactions with DNA and RNA, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
3-(Phenylsulfonyl)-1H-pyrrole-2,5-dione: Similar structure but with a sulfonyl group instead of a sulfanyl group.
3-(Phenylsulfanyl)-1H-pyrrole-2,5-dione derivatives: Various derivatives with different substituents on the phenyl ring or the pyrrole ring.
Uniqueness: this compound is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl or other substituted counterparts.
Eigenschaften
CAS-Nummer |
138197-84-9 |
|---|---|
Molekularformel |
C10H7NO2S |
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
3-phenylsulfanylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H7NO2S/c12-9-6-8(10(13)11-9)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) |
InChI-Schlüssel |
ZOQYVSJMNMKJBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)



![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)





![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)

